C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine
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Overview
Description
C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a methylamine group
Mechanism of Action
Target of Action
Pyrazoline derivatives, which include this compound, are known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
It is known that pyrazoline derivatives can interact with their targets in a variety of ways, leading to changes in the target’s function . This interaction often involves the formation of bonds between the compound and its target, altering the target’s structure and function .
Biochemical Pathways
It is known that pyrazoline derivatives can affect a variety of biochemical pathways . These effects can lead to downstream changes in cellular processes, contributing to the compound’s biological activity .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
It is known that pyrazoline derivatives can have a variety of effects at the molecular and cellular level . These effects can contribute to the compound’s biological activity and potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-(Trifluoromethyl)pyrazol-3-yl]methanamine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting hydrazine hydrate with 1,1,1-trifluoro-2,4-pentanedione under reflux conditions yields 2-trifluoromethyl-2H-pyrazole.
Introduction of the Methylamine Group: The pyrazole derivative is then subjected to a nucleophilic substitution reaction with methylamine. This can be achieved by reacting the pyrazole compound with formaldehyde and methylamine in the presence of a catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is investigated for its properties in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methanol: This compound has a hydroxyl group instead of a methylamine group.
C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-ethylamine: This compound has an ethylamine group instead of a methylamine group.
Uniqueness
C-(2-Trifluoromethyl-2H-pyrazol-3-yl)-methylamine is unique due to its specific combination of a trifluoromethyl group and a methylamine group attached to a pyrazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2-(trifluoromethyl)pyrazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)11-4(3-9)1-2-10-11/h1-2H,3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGLCNKALVZOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2416146-09-1 |
Source
|
Record name | 1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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